molecular formula C10H6F3NO3S B1313289 5-Quinolyl trifluoromethanesulfonate CAS No. 177734-78-0

5-Quinolyl trifluoromethanesulfonate

Cat. No.: B1313289
CAS No.: 177734-78-0
M. Wt: 277.22 g/mol
InChI Key: RUCKYCSNVTXGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Quinolyl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The trifluoromethanesulfonate group, often referred to as triflate, is known for its excellent leaving group properties in organic synthesis .

Future Directions

The future directions of research on 5-Quinolyl trifluoromethanesulfonate and similar compounds could involve developing innovative catalyst immobilization methods, optimizing IL synthesis, recovery, and recycling methods, and interdisciplinary collaborations among academia, industry, and regulatory bodies to overcome challenges and fully realize the potential of ILs in industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Quinolyl trifluoromethanesulfonate typically involves the reaction of quinoline derivatives with trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acid by-products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using similar reagents and conditions as in laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Quinolyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, and nucleophiles such as amines and alcohols for substitution reactions. Typical conditions involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile or coupling partner used. For example, in Suzuki coupling reactions, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 5-Quinolyl trifluoromethanesulfonate involves its role as a leaving group in substitution and coupling reactions. The triflate group stabilizes the transition state, facilitating the formation of new bonds. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are not extensively documented .

Comparison with Similar Compounds

Properties

IUPAC Name

quinolin-5-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-5-1-4-8-7(9)3-2-6-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCKYCSNVTXGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467001
Record name 5-quinolyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177734-78-0
Record name 5-quinolyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-hydroxy-quinoline (8 g, 55 mmol) and K2CO3 (15.2 g, 110 mmol) in anhydrous pyridine (60 mL) under nitrogen was cooled to −20° C. Tf2O (13.97 mL, 83 mmol) was added drop-wise via syringe. The reaction mixture was stirred 1 hour at −20° C. then warmed to 0° C. for 1 hour then stirred at ambient temperature for 48 hours. The reaction mixture was then poured into H2O (200 mL) and extracted in CH2Cl2 (2×200 mL). The aqueous layer was acidified with 1 N HCl (100 mL) and back extracted with CH2Cl2 (2×200 mL). The organic fractions were dried over Na2SO4, concentrated and purified by column chromatography (40% EtOAc/Hexanes) affording 13.97 g (90%) of the product as a pink oil: MS EI m/e 277 (M+).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
13.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.